Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate
CAS No.:
Cat. No.: VC16541941
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | tert-butyl N-[(5-methylfuran-2-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C11H17NO3/c1-8-5-6-9(14-8)7-12-10(13)15-11(2,3)4/h5-6H,7H2,1-4H3,(H,12,13) |
| Standard InChI Key | KZVTWQYNQZKBOB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)CNC(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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A tert-butyl group (C(CH₃)₃), providing steric bulk and stability to the carbamate moiety.
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A 5-methylfuran-2-ylmethyl group, introducing aromaticity and potential π-π interactions.
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A carbamate functional group (-NHCOO-), enabling hydrogen bonding and participation in nucleophilic reactions.
Physicochemical Data
Critical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 211.26 g/mol |
| LogP (Predicted) | 1.55–2.32 |
| Topological Polar Surface | 52.32 Ų |
| Solubility | 21.5 mg/mL in water |
The tert-butyl group enhances lipophilicity (LogP >1.5), favoring membrane permeability, while the furan ring contributes to moderate solubility in polar solvents .
Synthetic Methodologies
Primary Synthesis Route
The standard synthesis involves reacting tert-butyl chloroformate with 5-methylfuran-2-ylmethylamine under inert conditions:
This method achieves yields exceeding 70% with high purity, suitable for industrial-scale production.
Alternative Approaches
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Furan Methyl Group: The 5-methyl substitution enhances metabolic stability compared to unsubstituted furans.
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Carbamate Flexibility: The -NHCOO- group enables reversible binding to serine hydrolases, a trait shared with FDA-approved drugs like rivastigmine .
Comparative Analysis with Analogous Carbamates
Functional Group Variations
The table below contrasts tert-butyl [(5-methylfuran-2-yl)methyl]carbamate with structurally related compounds:
The tert-butyl group in this compound confers superior metabolic stability over benzyl analogs, while the methylfuran enhances target affinity .
Research Frontiers and Challenges
Mechanistic Studies
Ongoing research aims to:
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Elucidate interactions with protein kinases and G-protein-coupled receptors using X-ray crystallography.
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Characterize metabolic pathways via liver microsome assays to assess preclinical viability .
Therapeutic Applications
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Neurodegenerative Diseases: Carbamates are established acetylcholinesterase inhibitors; this compound’s blood-brain barrier permeability (predicted LogBB >0.3) warrants evaluation in Alzheimer’s models .
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Anticancer Agents: Furan derivatives exhibit pro-apoptotic effects; synergy with chemotherapeutics like cisplatin is under investigation.
Synthesis Optimization
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